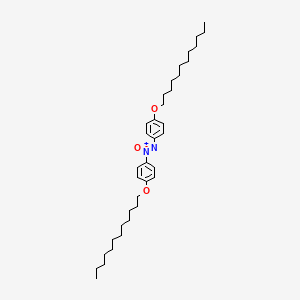
4,4'-Didodecyloxyazoxybenzene
Vue d'ensemble
Description
4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular weight of 4,4’-Didodecyloxyazoxybenzene is 566.87 . The compound’s structure consists of two benzene rings connected by an azoxy (N=N) bond, with each benzene ring further substituted with a dodecyloxy (C12H25O) group .Physical And Chemical Properties Analysis
4,4’-Didodecyloxyazoxybenzene is a solid substance at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . . It also exhibits a mesomorphic range of 80.0 to 126.0 degrees Celsius .Applications De Recherche Scientifique
Liquid Crystal Research
4,4'-Didodecyloxyazoxybenzene and related compounds have been extensively studied for their applications in liquid crystal research. For instance, Demus et al. (1973) investigated the smectic dimorphism of similar substances, such as hexadecyloxy- and octadecyloxyazoxybenzene, noting their ability to exhibit smectic B and C modifications, which are significant in liquid crystal technology (Demus, König, Marzotko, & Rurainski, 1973). Andrews et al. (1972) explored these compounds as stationary liquid phases in gas-liquid chromatography, highlighting their selectivity based on molecular shape, which is vital for chromatographic applications (Andrews, Schroeder, & Schroeder, 1972).
Optical and Electrochemical Properties
The optical and electrochemical properties of compounds related to 4,4'-Didodecyloxyazoxybenzene have been a subject of interest. Pietrangelo et al. (2007) synthesized and characterized novel luminescent bent acenedithiophenes, demonstrating their potential in optoelectronic applications (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007). Gayathri and Patnaik (2005) described a new didodecyloxybenzene-C60 dyad, showing evidence for ground state intramolecular charge transfer, which could be leveraged in photovoltaic cells and organic semiconductors (Gayathri & Patnaik, 2005).
Energy Storage and Conversion
In the context of energy storage and conversion, 1,4-dialkoxybenzenes, which are structurally similar to 4,4'-Didodecyloxyazoxybenzene, have been researched for their potential applications. Zhang et al. (2017) discussed the use of these compounds as catholyte materials in non-aqueous redox flow batteries, emphasizing their high chemical stability and open-circuit potentials (Jingjing Zhang et al., 2017). Another study by Zhang etal. (2018) highlighted the dual protective action of 1,4-dialkoxybenzene additives in Li-ion batteries, demonstrating their ability to improve cell impedance and provide overcharge protection (Jingjing Zhang et al., 2018).
Polymer and Material Science
In polymer and material science, 4,4'-Didodecyloxyazoxybenzene-related compounds have shown significant promise. Yasuda et al. (2005) synthesized a series of poly(aryleneethynylene)-type π-conjugated copolymers with 1,4-didodecyloxybenzene units, demonstrating potential applications in organic electronics and photonics due to their unique optical properties (Yasuda, Imase, Nakamura, & Yamamoto, 2005). Ho et al. (2012) explored the effect of ionic liquid on the structure and properties of polysquaraines incorporating 4-bis[2-(1-methylpyrrol-2-yl)vinyl]-2,5-didodecyloxybenzene, highlighting the potential for new material designs and functionalities (Ho et al., 2012).
Propriétés
IUPAC Name |
(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXFGRPXYHTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467464 | |
| Record name | 4,4'-Didodecyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Didodecyloxyazoxybenzene | |
CAS RN |
2312-14-3 | |
| Record name | 4,4'-Didodecyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)




![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)






